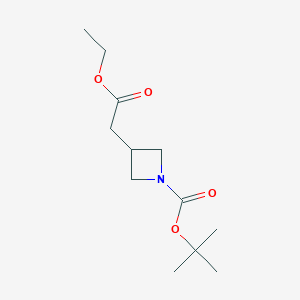

Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate

Descripción general

Descripción

Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate is a heterocyclic compound with the molecular formula C12H19NO4. It is commonly used as a building block in organic synthesis, particularly in the preparation of spirocyclic compounds. The compound is known for its stability and versatility in various chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate typically involves the reaction of azetidine with tert-butyl chloroformate and ethyl oxalate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety. The product is then purified through crystallization or distillation to achieve the desired purity levels .

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield oxo derivatives, while reduction reactions produce alcohol derivatives. Substitution reactions result in the formation of various substituted azetidine derivatives .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Potential Drug Development:

Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate is being explored for its potential as a pharmaceutical agent due to its structural characteristics. The azetidine ring is known to enhance the biological activity of compounds, making it a candidate for drug development targeting various diseases.

Mechanism of Action:

The compound's mechanism involves interaction with biological systems, potentially influencing pathways related to enzyme inhibition or receptor modulation. Preliminary studies indicate that compounds with similar structures exhibit significant pharmacological effects, suggesting that this compound may also demonstrate such properties .

Chemical Reactivity and Synthesis

Reactivity:

The presence of functional groups such as the carboxylate and ethoxy moieties contributes to the compound's reactivity, allowing it to participate in various chemical transformations. This reactivity can be harnessed for synthesizing derivatives that may possess enhanced biological activities or different pharmacological profiles.

Synthesis Pathways:

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the azetidine ring

- Introduction of the tert-butyl ester group

- Addition of the ethoxy-oxoethyl substituent

Optimization of these steps is crucial for achieving high yields and purity, which are critical for subsequent applications in research and development.

Case Studies and Research Findings

Case Study 1: Antimicrobial Activity

Research has indicated that azetidine derivatives exhibit antimicrobial properties. In vitro studies on related compounds have shown efficacy against various bacterial strains. Future studies on this compound could yield insights into its potential as an antimicrobial agent.

Case Study 2: Enzyme Inhibition

Another area of interest involves enzyme inhibition studies, particularly regarding enzymes linked to metabolic pathways in diseases such as diabetes and cancer. Initial findings suggest that compounds with similar structures may inhibit key enzymes, leading to therapeutic applications in managing these conditions.

Mecanismo De Acción

The mechanism of action of tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific enzyme or molecular target being studied .

Comparación Con Compuestos Similares

Similar Compounds

Methyl 1-Boc-azetidine-3-carboxylate: Similar in structure but with a methyl group instead of an ethoxy group.

2-tert-Butyl-5-methylphenol: Another tert-butyl derivative but with a different core structure.

tert-Butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate: Similar but with a methoxy group instead of an ethoxy group.

Uniqueness

Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it particularly useful in the synthesis of spirocyclic compounds and other complex molecules .

Actividad Biológica

Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate is a compound of significant interest due to its potential biological activity and applications in medicinal chemistry. This article provides a comprehensive overview of its biological properties, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C₁₂H₂₁NO₄

- Molecular Weight : 239.31 g/mol

- CAS Number : 158602-35-8

The compound features a tert-butyl group and an azetidine ring, which are integral to its biological activity. The ethoxy and keto functionalities contribute to its reactivity and interaction with biological targets.

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may have implications for drug design targeting metabolic disorders.

- Cytotoxicity : In vitro assays demonstrate that it can induce cytotoxic effects in cancer cell lines, suggesting potential as an anticancer agent.

Case Studies

Several studies have explored the biological effects of this compound:

- Antibacterial Studies : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial properties of various azetidine derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.

- Cytotoxicity Assays : In a study focused on cancer therapeutics, the compound was tested against multiple human cancer cell lines (e.g., HeLa, MCF-7). The results showed IC50 values in the micromolar range, indicating promising cytotoxic effects that warrant further investigation into its mechanism of action.

- Enzymatic Activity : Research involving enzyme assays demonstrated that this compound effectively inhibited the activity of certain kinases, which are critical in cancer progression and metabolic regulation.

Comparative Biological Activity Table

Propiedades

IUPAC Name |

tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-5-16-10(14)6-9-7-13(8-9)11(15)17-12(2,3)4/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTYZZXUWPRCEIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.